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molecular formula C14H11NO3 B8599052 5H-Indeno[1,2-b]pyridine-5-carboxylic acid, 5-hydroxy-, methyl ester CAS No. 97677-73-1

5H-Indeno[1,2-b]pyridine-5-carboxylic acid, 5-hydroxy-, methyl ester

Cat. No. B8599052
M. Wt: 241.24 g/mol
InChI Key: KGSSVYVWEKTSGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05070100

Procedure details

To a stirred solution of sodium (1.1 eq, 60.1 mmol. 1.38 g) in 150 mL dry methanol was added a solution of 5-hydroxy-5H-indeno[1,2-b]pyridine-5-carboxylic acid methol ester (22) (12.3 g, 54.6 mmol) in 50 mL dry methanol. The solution was cooled in ice and, after 15 min., a flow of dry oxygen was begun and continued for 1 h. Then the reaction mixture was poured into a solution of 12 g sodium bisulfite in 200 mL water. After 30 min. the mixture was evaporated to dryness. The resulting solid was triturated with 2×100 mL acetone and filtered. The remaining inorganic salts were removed by filtration. The filtrate was evaporated to yield 24.2 g wet pink solid of (23). Drying in vacuo over phosphorus pentaoxide yielded 12.5 g crude (23). Recrystallization from ethyl acetate yielded two crops 8.06 g (61%) and 2.54 g (19%) of (23).
Quantity
1.38 g
Type
reactant
Reaction Step One
Name
5-hydroxy-5H-indeno[1,2-b]pyridine-5-carboxylic acid
Quantity
12.3 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
12 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Na].[OH:2][C:3]1([C:16]([OH:18])=[O:17])[C:15]2[C:10](=[N:11][CH:12]=[CH:13][CH:14]=2)[C:9]2[C:4]1=[CH:5][CH:6]=[CH:7][CH:8]=2.O=O.S(=O)(O)[O-].[Na+].[CH3:26]O>O>[CH3:26][O:17][C:16]([C:3]1([OH:2])[C:15]2[C:10](=[N:11][CH:12]=[CH:13][CH:14]=2)[C:9]2[C:4]1=[CH:5][CH:6]=[CH:7][CH:8]=2)=[O:18] |f:3.4,^1:0|

Inputs

Step One
Name
Quantity
1.38 g
Type
reactant
Smiles
[Na]
Name
5-hydroxy-5H-indeno[1,2-b]pyridine-5-carboxylic acid
Quantity
12.3 g
Type
reactant
Smiles
OC1(C2=CC=CC=C2C2=NC=CC=C21)C(=O)O
Name
Quantity
150 mL
Type
reactant
Smiles
CO
Name
Quantity
50 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Three
Name
Quantity
12 g
Type
reactant
Smiles
S([O-])(O)=O.[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled in ice and, after 15 min.
Duration
15 min
CUSTOM
Type
CUSTOM
Details
After 30 min. the mixture was evaporated to dryness
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The resulting solid was triturated with 2×100 mL acetone
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The remaining inorganic salts were removed by filtration
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC(=O)C1(C2=CC=CC=C2C2=NC=CC=C21)O
Measurements
Type Value Analysis
AMOUNT: MASS 24.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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